

In-Depth Technical Guide: The Biocidal Action of Pantasept® Components

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Compound of Interest

Compound Name: *Pantasept*

Cat. No.: *B1178882*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the biocidal properties of the active components found in **Pantasept®**, a broad-spectrum disinfectant. **Pantasept®**'s efficacy stems from a synergistic formulation of Isopropanol, Glyoxal, and a quaternary ammonium compound. This document elucidates the mechanisms of action, quantitative antimicrobial data, and the experimental methodologies used to evaluate the biocidal activity of each constituent, offering a comprehensive resource for research and development in the field of antimicrobial agents.

Core Components and Their Biocidal Properties

Pantasept® is formulated with the following active ingredients:

- Isopropanol (Isopropyl Alcohol, IPA): 420 mg/g
- Glyoxal: 0.4 mg/g
- Quaternary Ammonium Compound ("Quat"): 0.5 mg/g

This combination of a rapid-acting alcohol, a reactive aldehyde, and a cationic surfactant results in a disinfectant with potent virucidal, bactericidal, and fungicidal capabilities.

Quantitative Antimicrobial Data

The biocidal efficacy of the active components of **Pantasept®** has been quantified against a range of microorganisms. The following tables summarize the available data on Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal Concentrations (MBCs), Minimum Fungicidal Concentrations (MFCs), and virucidal activity. For the quaternary ammonium compound, Benzalkonium Chloride (BAC) is used as a representative example.

Table 1: Bactericidal and Fungicidal Activity of **Pantasept®** Components

Component	Microorganism	Test Method	Concentration	Contact Time	Log Reduction	Efficacy	Reference
Isopropanol	Enterococcus faecium	Suspension Test	60% and 70%	15 seconds	≥5.38	Bactericidal	[1]
Staphylococcus aureus	Broth Microdilution	4% (as part of a hand sanitizer formulation)	-	-	Inhibitory (MIC)	[2]	
Escherichia coli	Broth Microdilution	5% (as part of a hand sanitizer formulation)	-	-	Inhibitory (MIC)	[2]	
Various Bacteria & Fungi	EN 13727 & EN 13624	70% v/v	-	≥5 (bacteria), ≥4 (fungi)	Bactericidal & Fungicidal	[3]	
Glyoxal	Bacillus cereus	EN 1276	-	-	Partial Reduction	Bacteriostatic	[4][5]
Pseudomonas fluorescens	EN 1276	-	-	Eradicated	Bactericidal	[4][5]	
Benzalkonium Chloride (BAC)	Aeromonas hydrophila	Broth Microdilution	-	-	-	MIC: 31,300 mg/L	[6]

Bacillus cereus	Broth Microdilution	-	-	-	MIC: 7800 mg/L	[6]
Pseudomonas aeruginosa	Broth Microdilution	-	-	-	MIC: 5000 mg/L	[6]
Aspergillus niger	Microdilution	0.1 - 4.0 μ L/mL	-	-	Inhibitory (MIC) & Fungicidal (MFC)	[7][8]
Aspergillus ochraceus	Microdilution	0.1 - 4.0 μ L/mL	-	-	Inhibitory (MIC) & Fungicidal (MFC)	[7][8]
Various Bacteria	EN 13727	20% BAC solution	1 minute	>5	Bactericidal	[8][9]

Table 2: Virucidal Activity of **Pantasept®** Components

Component	Virus	Test Method	Concentration	Contact Time	Log Reduction	Efficacy	Reference
Isopropanol	Human Coronavirus (HCoV)	Carrier Test	62% - 80%	15 seconds	>4	Virucidal	[10][11]
Adenovirus Type 5	Suspension Test	52.0% (in combination with 34.4% 1-propanol)	30 - 60 seconds	<4	Insufficiently Virucidal	[12]	
Vaccinia Virus (enveloped)	EN 14476	40%	1 - 2 minutes	Incomplete inactivation	-	[13]	
Benzalkonium Chloride (BAC)	Adenovirus (non-enveloped)	In Vitro	0.1%	1 hour	≥3	Virucidal (for most types tested)	[14][15][16]
Adenovirus Type 5	In Vitro	0.003% - 0.01%	1 hour	>1	Partially Virucidal	[14][15]	
Influenza Virus (enveloped)	Suspension Test	10 ⁻⁴ M	5 - 10 minutes	2.06 - 3.95	Virucidal	[17][18]	
Vaccinia Virus (enveloped)	EN 14476	50% v/v of working concentration	2 - 5 minutes	≥4	Virucidal	[19][20][21]	

Mechanisms of Biocidal Action

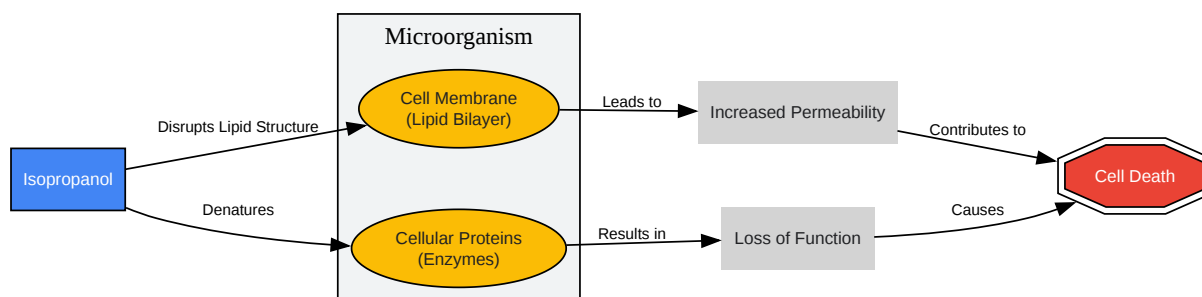
The multifaceted biocidal activity of **Pantasept®** is derived from the distinct and complementary mechanisms of its active ingredients.

Isopropanol: Membrane Disruption and Protein Denaturation

Isopropanol is a rapid and broad-spectrum antimicrobial agent. Its primary mechanism of action involves the denaturation of proteins and the disruption of cellular membranes. In the presence of water, isopropanol is more effective as water acts as a catalyst in the protein denaturation process. Concentrations between 60% and 90% are considered optimal for biocidal activity.

The interaction of isopropanol with the microbial cell can be visualized as a two-step process:

- **Membrane Damage:** Isopropanol, being a solvent, disrupts the lipid structure of the cell membrane, leading to increased permeability.
- **Protein Denaturation:** Isopropanol then penetrates the cell and causes the coagulation of essential proteins, including enzymes, leading to a loss of cellular function and ultimately, cell death.



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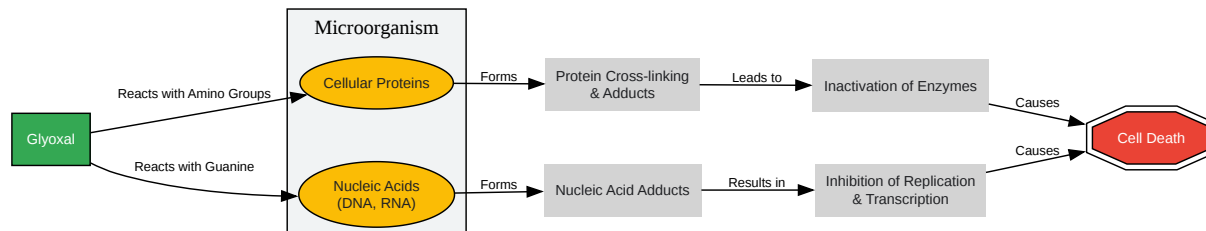
Mechanism of Isopropanol's Biocidal Action.

Glyoxal: Covalent Modification of Macromolecules

Glyoxal is a dialdehyde that exerts its antimicrobial effect through non-specific reactions with biological macromolecules, primarily proteins and nucleic acids. Its two reactive carbonyl groups can form covalent cross-links, leading to the inactivation of essential cellular components.

The key interactions of glyoxal within a microbial cell include:

- **Protein Cross-linking:** Glyoxal reacts with the amino groups of amino acid residues (such as lysine and arginine) in proteins, forming adducts and cross-links that disrupt protein structure and function.
- **Nucleic Acid Modification:** Glyoxal can react with guanine bases in DNA and RNA, forming stable adducts that can interfere with DNA replication and transcription.



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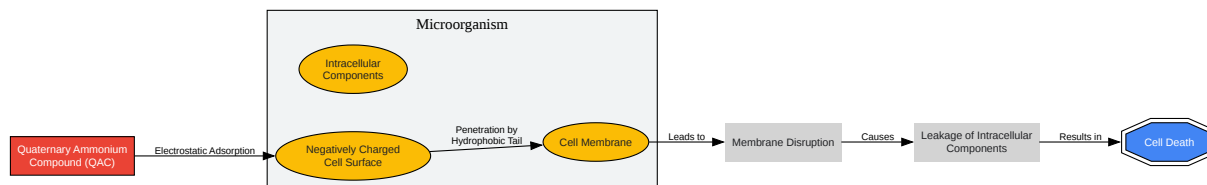
Mechanism of Glyoxal's Biocidal Action.

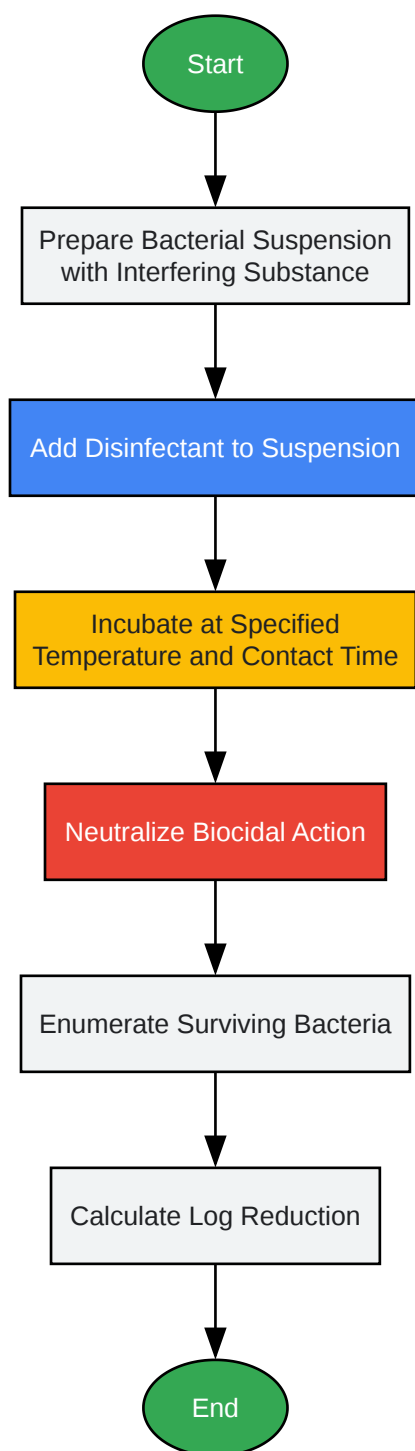
Quaternary Ammonium Compounds: Electrostatic Interaction and Membrane Disruption

Quaternary Ammonium Compounds (QACs), such as Benzalkonium Chloride, are cationic surfactants that are highly effective against a broad range of microorganisms. Their mechanism of action is primarily targeted at the cell membrane.

The biocidal process of QACs involves the following steps:

- **Adsorption and Binding:** The positively charged head of the QAC molecule electrostatically binds to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and phospholipids in the outer membrane of Gram-negative bacteria.
- **Membrane Disruption:** The hydrophobic tail of the QAC penetrates the lipid bilayer of the cell membrane, leading to disorganization and loss of membrane integrity.
- **Leakage of Cellular Contents:** The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.





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